Octyl 5-acetyloxy-1,2-dimethylindole-3-carboxylate
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Overview
Description
Octyl 5-acetyloxy-1,2-dimethylindole-3-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes an octyl group, an acetyloxy group, and a dimethylindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 5-acetyloxy-1,2-dimethylindole-3-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. These methods involve the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.
Introduction of the Acetyloxy Group: The acetyloxy group is introduced through acetylation reactions. This can be achieved by reacting the indole derivative with acetic anhydride in the presence of a catalyst like pyridine.
Attachment of the Octyl Group: The octyl group can be attached via alkylation reactions. This involves the reaction of the indole derivative with an octyl halide (e.g., octyl bromide) in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Octyl 5-acetyloxy-1,2-dimethylindole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyloxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with different functional groups replacing the acetyloxy group.
Scientific Research Applications
Octyl 5-acetyloxy-1,2-dimethylindole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Octyl 5-acetyloxy-1,2-dimethylindole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-acetoxy-1,2-dimethylindole-3-carboxylate: Similar structure but with an ethyl group instead of an octyl group.
Methyl 5-acetoxy-1,2-dimethylindole-3-carboxylate: Similar structure but with a methyl group instead of an octyl group.
Propyl 5-acetoxy-1,2-dimethylindole-3-carboxylate: Similar structure but with a propyl group instead of an octyl group.
Uniqueness
Octyl 5-acetyloxy-1,2-dimethylindole-3-carboxylate is unique due to its longer octyl chain, which can influence its solubility, bioavailability, and interaction with biological targets. This makes it distinct from its shorter-chain analogs and potentially more effective in certain applications.
Properties
IUPAC Name |
octyl 5-acetyloxy-1,2-dimethylindole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO4/c1-5-6-7-8-9-10-13-25-21(24)20-15(2)22(4)19-12-11-17(14-18(19)20)26-16(3)23/h11-12,14H,5-10,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQSNSAPDDUERX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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